4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
“4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is a derivative of quinoline, a type of heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with a trifluoromethyl group at the 7-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in Doebner reactions with pyruvic acid, aldehydes, and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.17 g/mol . It has a topological polar surface area of 38.9 Ų and a complexity of 229 .Scientific Research Applications
Synthesis and Antibacterial Activity
4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid has been utilized in the synthesis of various quinolone derivatives with notable antibacterial activity. Specifically, derivatives like α-amino acid functionalized 7-trifluoromethyl substituted quinolone have shown promising results against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012). Furthermore, novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, exhibited significant antimicrobial properties (Holla et al., 2006).
Cytotoxic Activity and Molecular Docking Studies
Compounds derived from this compound have been explored for their cytotoxic activity against various cancer cell lines. A study highlighted the synthesis of quinoline-4-carboxylic acid derivatives, which, after microwave irradiation synthesis, demonstrated potent cytotoxic activity against carcinoma cell lines. Apoptotic DNA fragmentation assays further confirmed the potential of these compounds as anticancer agents, with molecular docking studies suggesting their mechanism of action as inhibitors of hTopoIIα (Bhatt et al., 2015).
Photophysical and Imaging Applications
This compound derivatives have been used to develop fluorophores with significant photophysical properties. A study detailed the synthesis of azole-quinoline-based fluorophores, showing dual emissions and large Stokes shifts, ideal for solvent polarity studies. These fluorophores exhibited good thermal stability and were characterized for their potential in fluorescence spectroscopy (Padalkar & Sekar, 2014). Additionally, the synthesis of 7-aminoquinolines with a trifluoromethyl group led to compounds with strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and specifically targeting Golgi apparatus in various cell lines (Chen et al., 2019).
Future Directions
The future directions for “4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. There is ongoing research worldwide to identify new lead molecules in the field of medicinal chemistry, especially given the versatile applications of quinoline derivatives .
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Properties
IUPAC Name |
4-amino-7-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)15)10(17)18/h1-4H,(H2,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWASUJRYLSSHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670691 |
Source
|
Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210338-66-1 |
Source
|
Record name | 4-Amino-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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